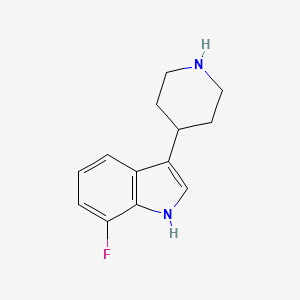

7-Fluoro-3-(piperidin-4-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-3,8-9,15-16H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQHTIXSXNRYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590939 | |

| Record name | 7-Fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439082-27-6 | |

| Record name | 7-Fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 7 Fluoro 3 Piperidin 4 Yl 1h Indole

Retrosynthetic Analysis of the 7-Fluoro-3-(piperidin-4-yl)-1H-indole Scaffold

A retrosynthetic approach to this compound allows for the logical deconstruction of the molecule into simpler, more accessible starting materials. The primary disconnections are typically considered at the C3-C4' bond between the indole (B1671886) and piperidine (B6355638) moieties, and the C7-F bond on the indole nucleus. This analysis reveals two principal synthetic routes:

Route A: Late-Stage C3-Alkylation/Arylation. This common strategy prioritizes the initial synthesis of a 7-fluoroindole (B1333265) intermediate. The piperidin-4-yl group is then introduced in a subsequent step. This approach offers the advantage of modularity, allowing for the synthesis of various C3-substituted analogs from a common intermediate. The key synthons in this pathway are a 7-fluoroindole (or a protected version) and an appropriately activated piperidine derivative.

Route B: Indole Ring Formation with a Pre-installed Side Chain. This pathway involves constructing the indole ring from precursors that already contain the piperidin-4-yl fragment. A classic example would be the Fischer indole synthesis, which could utilize 2-fluorophenylhydrazine (B1330851) and an N-protected 4-piperidyl ketone. While potentially more convergent, this route can be limited by the stability and availability of the functionalized ketone precursor.

The selection between these strategies is often dictated by factors such as the commercial availability of starting materials, desired yield, and the scalability of the reaction sequence.

Synthetic Methodologies for the Indole Core with Fluorination at the 7-Position

Achieving regioselective fluorination at the C7 position of the indole ring is a significant synthetic hurdle due to the multiple reactive sites on the indole nucleus.

Traditional methods have been adapted for the synthesis of 7-fluoroindoles, often requiring multi-step sequences.

Electrophilic Fluorination: This method involves the direct fluorination of an electron-rich indole precursor using an electrophilic fluorine source. Reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly employed. The regioselectivity is heavily influenced by the directing effects of substituents on the indole ring, particularly at the N1 position.

Nucleophilic Aromatic Substitution (SNA_r): An alternative approach begins with an indole ring that is pre-functionalized at the 7-position with a good leaving group, such as a nitro or chloro group. Subsequent treatment with a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group. This reaction often requires harsh conditions and the presence of electron-withdrawing groups to activate the ring system.

From Substituted Anilines: A multi-step approach can begin with a 2,6-disubstituted aniline, for example, 2-fluoro-6-nitroaniline. Through classical indole syntheses like the Bartoli or Leimgruber-Batcho methods, this precursor can be converted into the corresponding 7-fluoroindole.

| Fluorination Method | Typical Reagent | Substrate Requirement | Key Characteristics |

| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich indole | Direct C-H fluorination; regioselectivity is a major challenge. |

| Nucleophilic Substitution | KF, CsF | 7-Halo or 7-Nitroindole | Requires pre-functionalization and often harsh reaction conditions. |

| Classical Indole Synthesis | N/A | Substituted Aniline/Hydrazine | Multi-step but offers good control over fluorine placement. |

Modern synthetic chemistry has pursued more direct and selective methods for C-H functionalization.

Directed C-H Fluorination: Transition-metal-catalyzed reactions, particularly those using palladium, have enabled the direct fluorination of the C7-H bond. These methods rely on a directing group temporarily installed at the N1 position of the indole (e.g., a pyridyl or picolinamide (B142947) group) to guide the metal catalyst and the fluorinating agent to the adjacent C7 position, ensuring high regioselectivity under milder conditions.

Introduction of the Piperidin-4-yl Moiety to the Indole C3 Position

The C3 position of the indole ring is inherently nucleophilic, which dictates the primary strategies for attaching the piperidine substituent.

Several methods can be employed to forge the crucial C-C bond between the 7-fluoroindole core and the piperidine ring.

Friedel-Crafts Alkylation: A direct approach is the Lewis acid-catalyzed Friedel-Crafts reaction between 7-fluoroindole and an electrophilic piperidine derivative. A common electrophile is an N-protected 4-halopiperidine or a piperidine-4-one, which would undergo alkylation followed by a reduction step. The nitrogen atom of the piperidine must be protected (e.g., with a Boc or Cbz group) to prevent N-alkylation of the indole and other side reactions.

Grignard or Organolithium Addition: The 7-fluoroindole can be converted into a C3-Grignard or C3-lithiated species, which then acts as a nucleophile. This species can be added to an N-protected piperidin-4-one, followed by dehydration and reduction to yield the final product.

Cross-Coupling Reactions: While less direct, this strategy involves first halogenating the C3 position of the 7-fluoroindole. The resulting 3-bromo or 3-iodo-7-fluoroindole can then participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, with an appropriate organometallic piperidine partner (e.g., an N-Boc-piperidin-4-ylboronic acid).

| C-C Formation Strategy | Indole Reactant | Piperidine Reactant | Key Conditions |

| Friedel-Crafts Alkylation | 7-Fluoroindole (nucleophile) | N-Boc-piperidin-4-one (electrophile) | Lewis Acid (e.g., BF₃·OEt₂) followed by reduction. |

| Grignard Addition | 3-MgBr-7-Fluoroindole (nucleophile) | N-Boc-piperidin-4-one | Anhydrous ether/THF. |

| Suzuki Coupling | 3-Bromo-7-fluoroindole | N-Boc-piperidin-4-ylboronic acid | Palladium catalyst and a base. |

When the target molecule requires a specific stereochemistry, the introduction of the piperidine ring must be controlled. As this compound itself is achiral unless the piperidine ring is further substituted, stereoselectivity is generally not a primary concern for this specific scaffold. However, if chiral derivatives were to be synthesized, strategies such as the use of chiral catalysts for the C-C bond-forming step or the employment of chiral auxiliaries on the piperidine nitrogen would become critical. These asymmetric methods would aim to control the spatial orientation during the key bond formation, leading to an enantiomerically enriched product.

Purification and Isolation Techniques for this compound and its Intermediates

The purification and isolation of this compound and its synthetic intermediates are essential to ensure high purity for subsequent reactions and characterization. Standard chromatographic and non-chromatographic techniques are employed, tailored to the specific properties of the compound at each synthetic stage.

Common intermediates, such as 7-fluoroindole, can be purified using methods like vacuum distillation and separation with macroporous resin, which are suitable for industrial-scale production. nih.govgoogle.com For laboratory-scale synthesis, flash column chromatography using silica (B1680970) gel is a prevalent method for purifying indole derivatives and their precursors. nih.gov The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation. nih.gov

For the piperidine portion and the final coupled product, which possess basic nitrogen atoms, purification strategies must account for their acid-base properties. One approach involves forming a salt of the piperidine compound by treating it with an acid, which can facilitate isolation through filtration if the salt precipitates. The free base can then be regenerated by treatment with an alkaline solution. google.com Alternatively, column chromatography on silica gel can be used, often with the addition of a small amount of a basic modifier like triethylamine (B128534) (TEA) to the eluent to prevent peak tailing and improve separation. nih.gov

A summary of common purification techniques is presented below:

| Technique | Description | Applicability | Reference(s) |

| Flash Column Chromatography | A rapid form of liquid chromatography using a stationary phase (e.g., silica gel) and a solvent system to separate compounds based on polarity. | Widely used for purifying intermediates and final products on a lab scale. | nih.gov |

| Vacuum Distillation | Distillation under reduced pressure, used to purify compounds that are high-boiling or thermally sensitive. | Suitable for purifying volatile precursors like 7-fluoroindole. | nih.govgoogle.com |

| Macroporous Resin Separation | A chromatographic technique using porous polymer beads to separate molecules, often used in industrial processes. | Effective for large-scale purification of intermediates like 7-fluoroindole. | nih.govgoogle.com |

| Salt Formation and Filtration | Exploits the basicity of the piperidine nitrogen to form a salt (e.g., with CO2 or other acids), which may precipitate and can be isolated by filtration. | Useful for purifying piperidine-containing compounds by separating them from non-basic impurities. | google.com |

| Preparative HPLC | High-performance liquid chromatography used for isolating pure compounds from complex mixtures. | Used for obtaining highly pure samples, especially for separating diastereomers or closely related analogs. | nih.gov |

Derivatization of the this compound Scaffold

Derivatization of the core this compound structure is a key strategy for modulating its properties. Modifications can be targeted at several positions: the piperidine nitrogen, the piperidine ring itself, the indole nitrogen (N1), and the benzene (B151609) portion of the indole ring.

The secondary amine of the piperidine ring is a highly versatile handle for derivatization. It readily undergoes common reactions such as N-alkylation, N-acylation, and N-sulfonylation, allowing for the introduction of a wide array of substituents. nih.govgoogle.com These modifications can significantly alter the molecule's steric bulk, polarity, and basicity.

N-alkylation can be achieved by reacting the parent compound with alkyl halides or by reductive amination. For instance, racemic 3-(piperidin-3-yl)-1H-indole derivatives have been successfully N-alkylated using chiral reagents in the presence of a base like potassium carbonate in acetonitrile. nih.gov Copper-catalyzed N-alkylation using N-tosylhydrazones also presents an efficient method. rsc.org Acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, are also common transformations, often carried out in the presence of a non-nucleophilic base like triethylamine. google.com

| Reaction Type | Reagents and Conditions | Resulting Moiety | Reference(s) |

| N-Alkylation | Alkyl halide (e.g., (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester), K2CO3, CH3CN | N-alkyl piperidine | nih.gov |

| N-Acylation | Aroyl chloride, base (e.g., triethylamine) | N-aroyl piperidine | google.com |

| N-Sulfonylation | Benzenesulfonyl chloride, base (e.g., triethylamine) | N-benzenesulfonyl piperidine | google.com |

| Carbamoyl Formation | Triphosgene, N-protected piperazine | N-carbopiperazinyl piperidine | google.com |

Functionalization of the piperidine ring itself, beyond the nitrogen atom, offers another avenue for structural diversification. These modifications typically require more complex synthetic strategies, often involving the construction of a pre-functionalized piperidine ring that is then coupled to the indole core. nih.govresearchgate.net

Strategies include the rhodium-catalyzed C-H insertion to introduce functional groups at the C2, C3, or C4 positions, with regioselectivity controlled by the choice of catalyst and nitrogen protecting group. nih.gov The synthesis of spirocyclic derivatives, where a cyclopropyl (B3062369) or other ring is fused to the piperidine, has also been reported as a way to introduce conformational constraints. researchgate.net Furthermore, fluorinated piperidines can be synthesized through methods like dearomatization-hydrogenation of the corresponding fluoropyridines, allowing for the controlled installation of fluorine atoms. nih.gov

| Modification Type | Synthetic Strategy | Purpose/Outcome | Reference(s) |

| C-H Functionalization | Rhodium-catalyzed C-H insertion using donor/acceptor carbenes. | Introduces arylacetate or other groups at C2, C3, or C4. | nih.gov |

| Spirocyclization | Cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by ring opening. | Creates spirocyclic piperidine analogs with rigid structures. | nih.gov |

| Fluorination | Dearomatization-hydrogenation of fluoropyridine precursors. | Yields piperidines with fluorine substituents at various positions. | nih.gov |

| Alkylation/Arylation | Hydrogenation of substituted pyridines prepared by Suzuki-Miyaura coupling. | Introduces alkyl or aryl groups onto the piperidine ring. | nih.gov |

The indole nitrogen (N-H) provides another key site for derivatization. It is weakly acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH), to form a nucleophilic anion. youtube.com This anion can then be reacted with various electrophiles.

N-alkylation is a common modification, achieved by treating the N-deprotonated indole with alkyl halides. youtube.com Palladium-catalyzed methods have also been developed for the regio- and enantioselective alkylation of indoles. researchgate.netnih.gov The reaction conditions, such as the choice of base and solvent, can be tuned to favor N1-alkylation over C3-alkylation. researchgate.net Additionally, the indole nitrogen can be functionalized through condensation reactions with reagents like DMF-dialkylacetals under microwave irradiation. nih.govrsc.org

| Reaction Type | Reagents and Conditions | Resulting Moiety | Reference(s) |

| N-Alkylation | 1. Base (e.g., NaH, K2CO3, Cs2CO3) 2. Alkyl halide or other electrophile | N-alkyl indole | youtube.comresearchgate.net |

| N-Allenylic Alkylation | Allenylic carbonate, Pd-catalyst, base (e.g., Cs2CO3), MeCN | N-allenyl indole | researchgate.net |

| Condensation | DMF-dialkoxyacetal, microwave irradiation | N-((dimethylamino)methylidene) indole | nih.govrsc.org |

| N-Alkylation via Reductive Coupling | N-tosylhydrazone, CuI, KOH, P(p-tolyl)3 | N-alkyl indole | rsc.org |

Introducing additional substituents onto the benzene portion of the 7-fluoroindole nucleus is typically accomplished through electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the ring: the fluorine atom at C7 and the piperidinyl group at C3. researchgate.netlibretexts.org

The indole ring is inherently electron-rich and reactive towards electrophiles, with substitution generally favoring the C3 position. researchgate.net However, since C3 is already occupied, incoming electrophiles will be directed to the benzene ring. The fluorine atom at C7 is a deactivating but ortho, para-directing group due to the interplay of its inductive withdrawal and resonance donation effects. libretexts.org The bulky group at C3 will sterically hinder the C4 position. Therefore, electrophilic substitution is most likely to occur at the C4, C5, and C6 positions.

Common electrophilic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The existence of commercially available compounds like 4-bromo-7-fluoro-1H-indole and 7-bromo-5-fluoroindole demonstrates the viability of this reaction. sigmaaldrich.comchemscene.com

Nitration: A nitro group (-NO2) can be introduced using a mixture of nitric acid and sulfuric acid, or with milder nitrating agents like acetyl nitrate. google.comwikipedia.org The synthesis of 7-nitroindoles has been reported, indicating this is a feasible transformation. google.com

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO3H). wikipedia.org

The precise conditions for these reactions would need to be optimized to control regioselectivity and avoid unwanted side reactions.

Advanced Characterization of 7 Fluoro 3 Piperidin 4 Yl 1h Indole and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in determining the atomic and molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. While specific experimental data for 7-Fluoro-3-(piperidin-4-yl)-1H-indole is not detailed in the reviewed literature, the analysis of related indole (B1671886) derivatives provides a strong basis for predicting the expected spectral characteristics. nih.govnih.gov

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the protons of the piperidine (B6355638) ring, and the N-H protons of both the indole and piperidine moieties. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine atom at the 7-position. rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. rsc.orgossila.com This technique is also highly sensitive to the electronic environment, making it a valuable tool for studying interactions. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings, helping to piece together the entire molecular structure.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| 2 | ~123 | ~7.2 | d |

| 3 | ~115 | - | - |

| 3a | ~128 | - | - |

| 4 | ~120 | ~7.0 | t |

| 5 | ~118 | ~6.9 | d |

| 6 | ~125 | ~7.4 | d |

| 7 | ~150 (d, ¹JC-F ≈ 245 Hz) | - | - |

| 7a | ~133 | - | - |

| Indole N-H | - | ~8.5 | br s |

| 2', 6' (Piperidine) | ~45 | ~3.1 | m |

| 3', 5' (Piperidine) | ~32 | ~2.0 | m |

| 4' (Piperidine) | ~35 | ~2.9 | m |

| Piperidine N-H | - | ~2.5 | br s |

Note: This table is an illustrative example based on data for analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This precise mass measurement allows for the unambiguous determination of the molecular formula (C₁₃H₁₅FN₂), distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide further structural information. rsc.org

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |

| C₁₃H₁₅FN₂ | 219.1292 | Data not available in reviewed literature |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the indole and piperidine groups (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic ring. A C-F stretching band would also be expected, typically in the 1000-1400 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Indole & Piperidine) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

Note: This table presents expected ranges for the functional groups present in the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds. A validated HPLC method would be used to determine the purity of a sample of this compound by separating it from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram. Different column types (e.g., C18) and mobile phase compositions would be tested to achieve optimal separation. For chiral derivatives, specialized chiral HPLC columns can be used to separate enantiomers. nih.gov The purity of final compounds in related syntheses is often confirmed to be greater than 95% by HPLC. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. While this compound itself may have limited volatility, GC-MS could be used to analyze more volatile precursors or potential byproducts in the synthesis. rsc.orguniba.it The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. researchgate.netgcms.czmdpi.com For less volatile compounds, derivatization might be necessary to increase their volatility for GC-MS analysis.

Advanced Structural Characterization Methods

Advanced structural methods provide atomic-level insights into the molecular architecture of a compound. Techniques such as X-ray crystallography are indispensable for solid-state analysis, while chiroptical spectroscopy is crucial for the characterization of chiral molecules.

While a specific crystal structure for this compound is not publicly documented, analysis of closely related derivatives offers significant insight into the expected solid-state conformation and intermolecular interactions. A notable example is the X-ray crystal structure of 1-{3-[(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino]piperidin-1-yl}propan-1-one , a derivative that incorporates the core 7-fluoro-indole and piperidine moieties. iucr.orgnih.gov

The study of this derivative reveals critical structural features. The piperidine ring adopts a stable chair conformation. iucr.org The larger pyrimido[4,5-b]indole ring system is observed to be nearly planar. iucr.org In the crystal lattice, molecules of this derivative form centrosymmetric dimers through two N—H⋯N hydrogen bonds. iucr.orgnih.gov This dimeric structure is further organized into a three-dimensional network by C—H⋯O and C—H⋯F hydrogen bonds. iucr.org The crystals for this analysis were grown from a dimethyl sulfoxide (B87167) (DMSO) solution. iucr.orgnih.gov

The crystallographic data for this derivative are summarized in the table below. iucr.org

| Property | Value |

| Chemical Formula | C₁₉H₂₂FN₅O |

| Molecular Weight ( g/mol ) | 355.41 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.6982 (3) |

| b (Å) | 19.8473 (8) |

| c (Å) | 16.7642 (6) |

| V (ų) | 3559.5 (2) |

| Z | 8 |

| Temperature (K) | 120 |

| Radiation Type | Mo Kα |

This table presents the crystallographic data for the derivative 1-{3-[(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino]piperidin-1-yl}propan-1-one. iucr.org

Another related derivative, (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile , has also been characterized by single-crystal X-ray diffraction, confirming its structure. mdpi.com

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the enantiomeric purity of chiral molecules. However, for the parent compound, This compound , these methods are not applicable. The molecule is achiral as it does not possess a stereocenter and has a plane of symmetry; therefore, it does not exist as enantiomers.

The applicability of chiroptical spectroscopy arises when considering derivatives of this compound that are chiral. For instance, if the substitution pattern on the piperidine ring creates a chiral center, as seen in related 3-(piperidin-3-yl)-1H-indole derivatives, the resulting molecule can exist as a pair of enantiomers. nih.gov In such cases, determining the enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological activities. libretexts.org

For these chiral indole derivatives, enantiomeric purity is often confirmed using methods like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of chiral solvating agents. nih.govlibretexts.org While CD spectroscopy is a powerful tool for studying chiral molecules, no specific CD data for chiral derivatives of this compound were found in the reviewed literature. The synthesis and separation of enantiomerically pure (R)- and (S)-isomers of 5-fluoro-3-(piperidin-3-yl)-1H-indole have been reported, with their absolute configurations being determined by X-ray structural analysis. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Fluoro 3 Piperidin 4 Yl 1h Indole Analogs

Design of Compound Libraries for SAR/SPR Exploration

The generation of hit compounds in drug discovery often begins with screening fragment libraries, which are collections of low molecular weight compounds. stanford.edu The design of these libraries is crucial and often follows principles like the 'Rule of Three' (Ro3), which suggests favorable properties for fragments include a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of 3 or less. stanford.edu For a scaffold like 7-Fluoro-3-(piperidin-4-yl)-1H-indole, a compound library is designed to systematically probe the chemical space around the core structure. nih.gov

Systematic modification of the this compound scaffold is a key strategy in medicinal chemistry to map out the SAR. nih.gov This involves introducing a wide range of substituents at various positions on both the indole (B1671886) nucleus and the piperidine (B6355638) ring to create a diverse chemical library. nih.gov

Indole Ring Modifications: The indole ring offers several positions for substitution (N1, C2, C4, C5, C6). The introduction of different functional groups can significantly alter the electronic properties and steric profile of the molecule. researchgate.netresearchgate.net For instance, studies on related 7-azaindole (B17877) analogs have shown that positions 1, 3, and 5 are often key sites for modification, with alkyl, aryl carboxamide, and various heterocyclic rings being successful substitutions for enhancing anticancer activity. nih.gov The fluorine atom at the C7 position is a critical feature, often enhancing binding affinity or metabolic stability; its replacement or the addition of other halogens could be explored.

Piperidine Ring Modifications: The piperidine moiety is equally important for SAR exploration. The nitrogen atom (N1') can be substituted with various alkyl, acyl, or aryl groups to probe for interactions within a target's binding pocket. For example, in a series of indole-based inhibitors, a 4-piperidin-1-ylphenyl group was found to be crucial for activity. tmc.edu Furthermore, substituents can be introduced at other positions on the piperidine ring (C2', C3') to explore steric and conformational effects.

Below is an interactive data table outlining potential systematic variations for library design.

| Scaffold Position | Type of Variation | Examples of Substituents | Potential Impact Explored |

| Indole N1 | Alkylation, Arylation | Methyl, Ethyl, Benzyl, Phenyl | Hydrogen bond donation, steric bulk, lipophilicity |

| Indole C2 | Small Groups | Methyl, Amino, Hydroxyl | Altering core electronics, adding interaction points |

| Indole C4, C5, C6 | Electronic Variation | Methoxy (-OCH3), Cyano (-CN), Chloro (-Cl) | Aromaticity, electronic density, polarity. researchgate.net |

| Piperidine N1' | Alkylation, Acylation | Cyclopropyl (B3062369), tert-Butyl, Benzoyl | Lipophilicity, steric hindrance, metabolic stability |

| Piperidine C2', C3' | Alkylation, Fluorination | Methyl, Fluoro | Conformational restriction, stereoelectronic effects |

Many biologically active molecules are chiral, and their different enantiomers or diastereomers can exhibit vastly different pharmacological activities. The 3-(piperidin-4-yl)-1H-indole scaffold is achiral. However, substitution on the piperidine ring, for instance at the C2 or C3 position, or on the indole ring can introduce chiral centers.

The study of fluorinated pyrrolidines, which are structurally related to piperidines, reveals that the introduction of fluorine atoms significantly influences the conformational preferences of the ring system. beilstein-journals.org This is due to stereoelectronic effects like the gauche effect and the anomeric effect, which can stabilize specific conformers. beilstein-journals.org Similarly, creating and separating isomers of substituted this compound analogs is critical.

Research on related 3-(piperidin-3-yl)-1H-indole derivatives demonstrates a practical approach to this challenge. nih.gov Racemic mixtures were synthesized and then separated into pure enantiomers through N-alkylation with a chiral reagent, creating diastereomeric intermediates that could be separated by chromatography. nih.gov Subsequent removal of the chiral auxiliary yielded the pure (R) and (S) enantiomers. nih.gov A similar strategy could be applied to chiral analogs of this compound to evaluate the stereochemical requirements for biological activity. The isomerization of related indole oxime derivatives has also been shown to be influenced by environmental conditions, highlighting the need to control and analyze stereochemistry during synthesis and testing. mdpi.com

In Silico Approaches for SAR/SPR Analysis

Computational, or in silico, methods are indispensable tools in modern drug discovery for accelerating the design-synthesis-test cycle. These techniques reduce the time and cost associated with synthesizing and evaluating large numbers of compounds. mdpi.com

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.orgscispace.com For a library of this compound analogs, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) features. researchgate.net

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Support Vector Machines (SVM) are then used to build a predictive model. researchgate.net For example, a 3D-QSAR study on beta-carboline derivatives, which also contain an indole-like core, successfully generated a four-point pharmacophore model that could predict the activity of new compounds. nih.gov A well-validated QSAR model can predict the activity of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. scispace.com

The following interactive table illustrates a hypothetical dataset for a QSAR study.

| Compound ID | Indole N1 Substituent | Piperidine N1' Substituent | LogP (Descriptor) | Dipole Moment (Descriptor) | pIC50 (Activity) |

| 1 | -H | -H | 2.5 | 3.1 D | 6.5 |

| 2 | -CH3 | -H | 2.9 | 3.3 D | 6.8 |

| 3 | -H | -C(O)CH3 | 2.2 | 4.5 D | 7.2 |

| 4 | -CH3 | -C(O)CH3 | 2.6 | 4.7 D | 7.5 |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. revista-agroproductividad.org For analogs of this compound, docking simulations can provide crucial insights into their binding modes. nih.gov The simulations can reveal key interactions, such as hydrogen bonds formed by the indole N-H or the piperidine N-H, and potential pi-pi stacking involving the indole ring. mdpi.com The 7-fluoro substituent could participate in specific halogen bonds or favorable electrostatic interactions. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a more dynamic picture, showing how the ligand and protein adjust their conformations to achieve an optimal fit. nih.gov These studies help refine SAR observations by providing a structural rationale for why certain substituents enhance or diminish activity. nih.govresearchgate.net

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. nih.gov These models are typically generated by aligning a set of active compounds and identifying their common chemical features.

For this compound analogs, a pharmacophore model would likely include:

An aromatic ring feature (the indole).

A hydrogen bond donor (the indole N-H).

A hydrogen bond acceptor/cationic feature (the piperidine nitrogen).

A halogen bond donor or hydrophobic feature (the 7-fluoro group).

Once developed, a pharmacophore model can be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the model and are therefore likely to be active. mdpi.com For instance, a pharmacophore model for triple uptake inhibitors was successfully built from pyran and furan (B31954) derivatives, identifying a "folded" conformation as crucial for activity. nih.gov Similarly, a model for indole derivatives could reveal essential conformational requirements for the target of interest. nih.gov

Correlation of Structural Features with Biological Activities

The introduction of fluorine into the indole scaffold is a key strategy for enhancing biological activity and improving pharmacokinetic properties. The position of the fluorine atom, as well as the presence of other substituents on the indole ring, significantly modulates the compound's efficacy.

Fluorine substitution on the indole ring can serve multiple purposes. It can block metabolic pathways, thereby increasing the compound's bioavailability and half-life. For instance, in a series of 2-phenyl-3-(4-piperidyl)indoles developed as h5-HT(2A) receptor antagonists, metabolic studies identified oxidation at the 6-position of the indole as a primary route of degradation. nih.gov To counteract this, a fluorine atom was introduced at this position. The resulting compound, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, not only blocked this metabolic oxidation but also exhibited a remarkable increase in binding affinity for the h5-HT(2A) receptor, with a reported affinity of 0.06 nM, alongside an excellent bioavailability of 80% and a half-life of 12 hours in rats. nih.gov

The electronic properties of substituents on the indole ring also play a crucial role. The presence of electron-withdrawing groups, such as fluorine, can influence the reactivity of the indole ring itself. researchgate.net Furthermore, studies on related indole derivatives have shown that substitutions at various positions on the indole nucleus are critical for activity. For example, in the development of inhibitors for protein-protein interactions, having a substituent at the 6-position of the indole was found to be favorable for activity. tmc.edu Similarly, broader studies on 7-azaindole analogs, a bioisostere of indole, have identified positions 1, 3, and 5 as the most active sites for modification to create effective anticancer agents. nih.gov

The strategic placement of fluorine has also been shown to improve pharmacokinetic profiles in other indole-based compounds. In a series of 3-(3-(piperidin-1-yl)propyl)indoles, fluorination was found to significantly lower the basicity (pKa) of the molecule, which in turn had a dramatic and beneficial impact on oral absorption. acs.org

Table 1: Effect of Fluorine Substitution on Indole Ring on Biological Properties

| Compound | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|

| 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | Unsubstituted Indole (Position 6) | Identified as susceptible to metabolic oxidation at the 6-position. | nih.gov |

| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | Fluorine at C-6 of Indole | Blocked metabolic oxidation; increased binding affinity (0.06 nM); improved bioavailability (80%) and half-life (12h) in rats. | nih.gov |

| Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles | Fluorine in Propyl Linker | Significantly reduced pKa, leading to improved oral absorption. | acs.org |

The piperidine ring is a common motif in pharmacologically active compounds and its conformation and substitution patterns are critical determinants of activity. mdpi.com In the context of 3-(piperidin-4-yl)-1H-indole analogs, modifications to this ring have profound effects on biological activity and properties.

Adding a fluorine atom to the piperidine ring has been shown to be an effective strategy for improving oral bioavailability. This is achieved by reducing the pKa (basicity) of the piperidine nitrogen. nih.gov For example, the creation of 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole was a key step in enhancing the drug-like properties of a series of h5-HT(2A) receptor antagonists. nih.gov Similarly, research on related structures like 3-(3-(piperidin-1-yl)propyl)indoles demonstrated that incorporating fluorine into the piperidine moiety or the linker region can beneficially influence oral absorption by lowering basicity. acs.org

The point of attachment and substitution on the piperidine nitrogen (N-1 position) are also crucial. Structure-activity relationship studies on 3-piperidin-4-yl-1H-indole as an antimalarial agent revealed that the scaffold is generally intolerant to most modifications on the N-piperidinyl position. nih.gov Conversely, in a different series of indole-based inhibitors, a 4-piperidin-1-ylphenyl substituent was found to be essential for potent activity against protein-protein interactions in leukemia models. tmc.edu This highlights that the optimal substitution pattern on the piperidine ring is highly dependent on the specific biological target.

Table 2: Influence of Piperidine Ring Modifications on Activity and Properties

| Modification | Example Context | Observed Outcome | Reference |

|---|---|---|---|

| Addition of Fluorine to Piperidine Ring | h5-HT(2A) Receptor Antagonists | Reduced pKa of the basic nitrogen, leading to improved oral bioavailability. | nih.gov |

| N-Piperidinyl Modifications | Antimalarial 3-piperidin-4-yl-1H-indoles | Scaffold showed intolerance to most modifications at this position. | nih.gov |

| Substitution with 4-piperidin-1-ylphenyl | Inhibitors of AF9-DOT1L Interaction | This substituent was found to be essential for potent inhibitory activity. | tmc.edu |

| Fluorination of Piperidine/Linker | 5-HT1D Receptor Ligands | Reduced compound basicity, resulting in a beneficial influence on oral absorption. | acs.org |

In Vitro Pharmacological Characterization of 7 Fluoro 3 Piperidin 4 Yl 1h Indole and Its Derivatives

Target-Based Assays

Target-based assays are designed to measure the direct interaction of a compound with a specific molecular target, such as a receptor or an enzyme.

Fluorinated 3-(piperidin-4-yl)-1H-indole derivatives have been evaluated for their affinity to various receptors, particularly serotonin (B10506) (5-HT) receptors, which are implicated in a range of neurological and psychiatric conditions.

Research into a series of 3-(3-(piperidin-1-yl)propyl)indoles revealed that the incorporation of fluorine can lead to ligands with high affinity and selectivity for the human 5-HT1D receptor. nih.gov These studies demonstrated that fluorination could be a key strategy in developing selective receptor ligands. nih.gov

In a notable study, a derivative, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, was identified as a potent antagonist of the human 5-HT2A receptor with a very high affinity, demonstrating a Ki value of 0.06 nM. nih.gov This highlights the significant impact of fluorine substitution on the indole (B1671886) ring and the piperidine (B6355638) moiety in enhancing receptor affinity. nih.gov The development of such high-affinity antagonists is a key objective in the creation of new therapeutics. nih.gov

Table 1: Receptor Binding Affinity of a 6-Fluoro-3-(piperidin-4-yl)-1H-indole Derivative

| Compound | Receptor | Binding Affinity (Ki) | Assay Type |

|---|---|---|---|

| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | h5-HT2A | 0.06 nM | Radioligand Binding Assay |

Data sourced from a study on 2-phenylindoles as h5-HT2A receptor antagonists. nih.gov

Information regarding the direct modulation of protein-protein interactions by 7-Fluoro-3-(piperidin-4-yl)-1H-indole or its close derivatives is not detailed in the available scientific literature. This remains an area for potential future investigation.

Cell-Based Functional Assays

Cell-based assays provide insights into the functional consequences of a compound's interaction with its target in a cellular context.

Studies on fluorinated indole derivatives have utilized cell-based assays to determine their functional activity. For instance, in the development of selective 5-HT1D receptor ligands, agonist efficacy was confirmed in vitro. nih.govacs.org While not explicitly detailed as reporter gene assays in these specific studies, such assays are a common method for determining the functional outcome (agonist or antagonist activity) of receptor binding.

In other research areas, such as antiviral studies, fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication in human T-lymphocyte (CEM) cells, with EC50 values in the low nanomolar range. nih.gov These types of high-throughput screening campaigns often employ reporter gene systems to quantify viral replication.

The cytotoxic potential of fluorinated indole derivatives has been assessed against various cancer cell lines, revealing that some compounds exhibit significant antiproliferative activity.

A series of new indole-aryl amide derivatives were evaluated for their in vitro cytotoxicity against a panel of tumor cell lines including HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6. nih.gov Several of these compounds showed good activity against the tested cell lines. nih.gov For example, one derivative demonstrated noteworthy selectivity towards HT29 malignant colonic cells, inducing cell cycle arrest in the G1 phase and promoting apoptosis, while not affecting healthy human intestinal cells. nih.gov

In another study, new 5-chloro-indole-2-carboxylate derivatives, which share the core indole structure, were synthesized and showed significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM. mdpi.comresearchgate.net One of the most potent derivatives, a m-piperidinyl derivative, had a GI50 of 29 nM. mdpi.comresearchgate.net

Table 2: Antiproliferative Activity of Indole Derivatives

| Compound Class | Cell Line | Activity Metric | Value |

|---|---|---|---|

| Indole-aryl amides | HT29, HeLa, etc. | - | Good activity |

| 5-chloro-indole-2-carboxylates | Various | GI50 | 29 nM - 78 nM |

Data compiled from studies on the antiproliferative activity of indole derivatives. nih.govmdpi.comresearchgate.net

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a critical factor in tumor metastasis. Assays that measure these processes are vital for characterizing potential anti-cancer agents. While specific data on the effect of this compound on cell migration and invasion are not extensively detailed in publicly available scientific literature, the broader class of indole derivatives has been the subject of such investigations.

Research into various substituted indoles has demonstrated their potential to inhibit cell migration and invasion in different cancer cell lines. These effects are often linked to the modulation of signaling pathways and protein families that are fundamental to cell motility, such as matrix metalloproteinases (MMPs), the Rho family of GTPases, and the epithelial-mesenchymal transition (EMT) process. For instance, studies on other complex indole derivatives have shown inhibition of cell migration in breast cancer, glioblastoma, and lung cancer cell lines. The specific mechanisms often involve the downregulation of key proteins responsible for degrading the extracellular matrix or reorganizing the actin cytoskeleton. However, without direct experimental evidence, the activity of this compound in these specific assays remains speculative and an area for future research.

Assays for Specific Biological Pathways (e.g., NF-κB, COX-2)

The pharmacological activity of a compound is defined by its interaction with specific biological pathways. For indole and piperidine derivatives, the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways are frequent targets of investigation due to their central role in inflammation and cancer.

NF-κB Pathway: The NF-κB signaling pathway is a crucial regulator of cellular responses to stimuli such as stress and cytokines, and it plays a significant role in inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Some studies have focused on the ability of piperidine-containing compounds to modulate this pathway. For example, the synthetic curcumin (B1669340) analog EF24, which contains a piperidin-4-one ring, has been shown to potently suppress the NF-κB signaling pathway by directly targeting IκB kinase (IKK), which prevents the nuclear translocation of NF-κB. nih.gov This inhibition of NF-κB activity is linked to the induction of cell death in cancer cells. nih.gov Furthermore, indole-3-propionic acid, an indole derivative, has been found to alleviate inflammatory injury in intestinal epithelial cells by regulating the TLR4/NF-κB pathway. nih.gov These findings suggest that the 3-(piperidin-4-yl)-1H-indole scaffold could potentially interact with components of the NF-κB cascade.

COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and in various cancers; it is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. nih.govnih.gov The indole nucleus is a well-established pharmacophore in the design of COX-2 inhibitors, with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin being a prominent example. nih.gov Research into new 1,3-dihydro-2H-indolin-2-one derivatives has identified compounds with significant COX-2 inhibitory activity. nih.gov These studies reinforce the principle that the indole moiety is a valuable core for developing new anti-inflammatory agents targeting COX-2. nih.gov The potential for this compound and its derivatives to act as COX-2 inhibitors is therefore plausible and warrants specific investigation.

| Compound/Class | Pathway Studied | Key Findings | Reference |

|---|---|---|---|

| 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24) | NF-κB Signaling | Potently suppresses the NF-κB pathway by inhibiting IκB kinase (IKK), leading to reduced nuclear translocation of NF-κB. | nih.gov |

| Indole-3-propionic acid | TLR4/NF-κB Pathway | Alleviates lipopolysaccharide (LPS)-induced inflammatory injury by regulating the TLR4/NF-κB pathway in human colonic epithelial cells. | nih.gov |

| 1,3-Dihydro-2H-indolin-2-one Derivatives | COX-2 Inhibition | Certain derivatives showed good COX-2 inhibitory activities with IC50 values in the low micromolar range. | nih.gov |

| Waltheria indica Extracts | COX-2 Inhibition | Characterization identified linoleic acid and alpha-linolenic acid as compounds contributing to COX-2 inhibition. | nih.gov |

High-Throughput Screening (HTS) and High-Content Screening (HCS) Strategies

High-Throughput Screening (HTS) and High-Content Screening (HCS) are foundational strategies in modern drug discovery, allowing for the rapid assessment of large chemical libraries for biological activity.

High-Throughput Screening (HTS): HTS involves the automated testing of thousands to millions of compounds to identify "hits"—molecules that modulate a specific biological target or pathway. The 3-piperidin-4-yl-1H-indole scaffold itself was identified as a promising chemotype through such a process. A whole-cell HTS campaign against the malaria parasite Plasmodium falciparum yielded a hit from this structural class. nih.gov This initial discovery prompted the synthesis and evaluation of a library of related derivatives to establish a structure-activity relationship (SAR) and identify compounds with more potent antimalarial properties. nih.gov Computational HTS, or virtual screening, is another powerful approach. This method was used to screen the ChemBridge library to identify novel dual inhibitors of EGFR and HER2, demonstrating the utility of in silico screening for finding new therapeutic leads among heterocyclic compounds. nih.gov

High-Content Screening (HCS): HCS, or high-content analysis, builds upon HTS by using automated imaging and sophisticated software to extract quantitative data about the effects of a compound on complex cellular phenotypes. This technique provides more detailed information than a simple "yes/no" readout from a traditional HTS assay. For instance, HCS can be used to measure the nuclear translocation of transcription factors like NF-κB. nih.gov In such an assay, cells are treated with test compounds and then stained with fluorescent dyes for the nucleus and the protein of interest. Automated microscopy and image analysis software, such as MetaXpress, can then quantify the change in fluorescence intensity in the nucleus versus the cytoplasm, providing a robust measure of pathway inhibition. nih.gov Similarly, the development of novel fluorescent ligands based on indole derivatives for sigma receptors enables the use of fluorescence-based techniques, including HCS, to study receptor pharmacology and localization in various disease models. acs.orguniba.it

| Screening Strategy | Application Example | Scaffold/Compound Class | Outcome/Purpose | Reference |

|---|---|---|---|---|

| High-Throughput Screening (HTS) | Whole-cell screen against Plasmodium falciparum | 3-Piperidin-4-yl-1H-indoles | Identified the scaffold as a novel antimalarial chemotype. | nih.gov |

| High-Throughput Virtual Screening (HTVS) | Screening of ChemBridge library against EGFR/HER2 | 1H-isoindole-1,3(2H)-dione derivative | Identified a novel dual inhibitor for gastric tumors. | nih.gov |

| High-Content Screening (HCS) | Quantification of NF-κB nuclear translocation | Piperidin-4-one derivative (EF24) | Mechanistic study to confirm inhibition of the NF-κB pathway. | nih.gov |

| Fluorescence-Based Techniques (suitable for HCS) | Development of high-affinity fluorescent probes | Indole derivatives | To enable detailed study of sigma (σ) receptors in cancer and neurodegeneration. | acs.orguniba.it |

Mechanism of Action Moa Elucidation for 7 Fluoro 3 Piperidin 4 Yl 1h Indole

Biochemical and Biophysical Characterization of Target Engagement

Understanding the direct physical interaction between a small molecule and its protein target is fundamental to MoA elucidation. Techniques in this category measure the binding affinity, kinetics, and thermodynamics of this interaction, and can provide high-resolution structural details of the bound complex.

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. While specific SPR data for 7-Fluoro-3-(piperidin-4-yl)-1H-indole is not yet available in the public domain, this method is anticipated to be a key tool in its future characterization. In a typical experiment, a target protein would be immobilized on a sensor chip, and a solution containing the compound would be flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle. This allows for the precise calculation of association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (K₋) can be derived, providing a quantitative measure of binding affinity.

Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. As with SPR, specific ITC studies for this compound have not been publicly disclosed. However, the application of ITC would involve titrating the compound into a solution containing the target protein and measuring the minute amounts of heat released or absorbed. This data can be used to determine the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Such information is invaluable for understanding the driving forces behind target binding and for guiding lead optimization efforts.

X-ray crystallography provides high-resolution, three-dimensional structural information of a compound bound to its target protein. This "atomic snapshot" is crucial for visualizing the precise binding mode, identifying key molecular interactions (such as hydrogen bonds, hydrophobic interactions, and salt bridges), and understanding the structural basis of selectivity. The successful crystallization and structure determination of a this compound-target complex would be a significant milestone, enabling structure-based drug design and a deeper understanding of its mechanism of action. At present, no such crystal structures have been deposited in public databases.

Cellular MoA Studies

Affinity purification-mass spectrometry (AP-MS) is a powerful proteomics technique for identifying the cellular binding partners of a small molecule. In this approach, a version of this compound would be chemically modified to allow for its immobilization on a solid support (e.g., beads). This "bait" would then be incubated with a cell lysate, allowing it to bind to its target protein(s). After washing away non-specific binders, the bound proteins are eluted and identified by mass spectrometry. This unbiased approach can uncover novel targets and provide a global view of the compound's interactions within the cellular proteome. While a powerful tool, results from such studies on this compound are not currently available.

Gene Expression Profiling

There is no available data from gene expression profiling studies, such as microarray or RNA-sequencing, that have been conducted to analyze the transcriptional changes induced by this compound in any cell or organism.

Phenotypic Rescue Assays

No research has been published that describes the use of this compound in phenotypic rescue assays. Consequently, there is no information on whether this compound can reverse or ameliorate a disease-related phenotype in cellular or animal models.

Computational Approaches for MoA Prediction and Validation

There are no publicly available computational studies, such as molecular docking, molecular dynamics simulations, or pharmacophore modeling, that have been used to predict or validate the mechanism of action of this compound.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme and Pharmacokinetic Pk Assessment of 7 Fluoro 3 Piperidin 4 Yl 1h Indole

In Vitro ADME Studies

In vitro ADME studies are designed to provide early insights into a compound's potential pharmacokinetic behavior.

In Vivo Pharmacokinetic Studies in Preclinical Species

No in vivo pharmacokinetic data for 7-Fluoro-3-(piperidin-4-yl)-1H-indole in any preclinical species (e.g., rats, mice, dogs) have been published. These studies are essential to understand a drug's concentration-time profile in the body, including its absorption, distribution, and clearance, and to determine key parameters like bioavailability and half-life. nih.govnih.govnih.gov

Dose-Dependent Pharmacokinetics

Investigating dose-dependent pharmacokinetics is essential to understand if the drug's absorption, distribution, and elimination processes are proportional to the administered dose. researchgate.net In these studies, different doses of this compound would be administered to preclinical species to determine if key pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), change linearly with the dose. Non-linear pharmacokinetics can arise from the saturation of metabolic enzymes or transporters involved in the drug's disposition. acs.org The identification of dose-dependency is a critical step in predicting a compound's efficacy and safety profile at different dosage levels. researchgate.net

Table 1: Illustrative Data Table for Dose-Dependent Pharmacokinetic Analysis No specific data is available for this compound. The table below is a template illustrating how such data would be presented.

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

|---|---|---|---|

| 1 | Data Not Available | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available | Data Not Available |

| 100 | Data Not Available | Data Not Available | Data Not Available |

Bioavailability Determination

Bioavailability studies are conducted to determine the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. For orally administered compounds like this compound, bioavailability is a key determinant of its potential as a therapeutic agent. The presence of a fluorine atom can influence a compound's lipophilicity and pKa, which in turn can affect its oral absorption and bioavailability. nih.govacs.org These studies typically involve administering the compound both intravenously and orally to preclinical models and comparing the resulting plasma concentration profiles.

Table 2: Illustrative Data Table for Bioavailability Assessment No specific data is available for this compound. The table below is a template illustrating how such data would be presented.

| Route of Administration | Dose (mg/kg) | AUC (ng·h/mL) | Bioavailability (%) |

|---|---|---|---|

| Intravenous | Data Not Available | Data Not Available | N/A |

| Oral | Data Not Available | Data Not Available | Data Not Available |

Tissue Distribution

Understanding the tissue distribution of a compound is crucial for identifying target organs for efficacy and potential toxicity. Studies on the tissue distribution of this compound would involve administering the compound to preclinical species and measuring its concentration in various tissues and organs at different time points. This helps to determine if the compound preferentially accumulates in specific tissues, including the intended site of action.

Excretion Pathways

The determination of excretion pathways is vital to understand how a drug and its metabolites are eliminated from the body. For this compound, studies would be conducted, likely using a radiolabeled version of the compound, to quantify its excretion in urine and feces. nih.gov This information helps in assessing the roles of the renal and hepatic systems in the drug's clearance and is important for predicting potential drug-drug interactions and dosage adjustments in patients with impaired kidney or liver function. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

The correlation of pharmacokinetic data with pharmacodynamic effects is a cornerstone of drug development, as it establishes a link between drug concentration and its therapeutic effect. acs.org For this compound, PK/PD modeling would be used to understand the relationship between its concentration at the site of action and the intensity and duration of its biological response. acs.org This analysis is instrumental in optimizing dosing regimens to maximize efficacy while minimizing potential side effects. acs.org

Allometric Scaling and Human PK Projection

Allometric scaling is a mathematical method used to predict human pharmacokinetic parameters from data obtained in different animal species. google.com This approach uses the physiological and anatomical differences between species to extrapolate parameters such as clearance, volume of distribution, and half-life to humans. google.comnih.gov For this compound, data from multiple preclinical species would be used to perform allometric scaling to project its likely pharmacokinetic profile in humans, which is a critical step before initiating first-in-human clinical trials. google.com

Table 3: Illustrative Data Table for Allometric Scaling Parameters No specific data is available for this compound. The table below is a template illustrating how such data would be presented.

| Species | Body Weight (kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

|---|---|---|---|

| Mouse | Data Not Available | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available | Data Not Available |

| Monkey | Data Not Available | Data Not Available | Data Not Available |

| Human (Projected) | Data Not Available | Data Not Available | Data Not Available |

Preclinical Toxicology and Safety Pharmacology of 7 Fluoro 3 Piperidin 4 Yl 1h Indole

In Vitro Toxicology Assays

In vitro (cell-based) assays are fundamental to early toxicological screening. They are cost-effective, require a small amount of the test compound, and provide rapid results, allowing for the early identification of potential liabilities. wuxiapptec.com

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage or death to cells. creativebiolabs.netnumberanalytics.com These tests are widely used to screen compound libraries in drug discovery and are often based on assessing the integrity of the cell membrane or key cellular functions like metabolic activity. creativebiolabs.netspringernature.com Common methods include measuring the release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH) from cells with compromised membranes or assessing the metabolic activity of viable cells, for example, through the MTT assay. numberanalytics.com

While this represents a standard approach for a new chemical entity, specific cytotoxicity data for 7-Fluoro-3-(piperidin-4-yl)-1H-indole are not available in publicly accessible literature.

Table 1: Common In Vitro Cytotoxicity Assay Methodologies

| Assay Type | Principle | Endpoint Measured |

|---|---|---|

| MTT Assay | Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. numberanalytics.comresearchgate.net | Colorimetric change proportional to the number of viable, metabolically active cells. numberanalytics.com |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium. numberanalytics.com | Enzymatic activity in the medium, indicating loss of cell membrane integrity. numberanalytics.com |

| Dye Exclusion Assays | Viable cells with intact membranes exclude certain dyes, such as Trypan Blue. Non-viable cells take up the dye and are stained. | Microscopic counting of stained (dead) versus unstained (live) cells. |

| ATP-Based Assays | Quantifies adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells. When cells die, they lose the ability to synthesize ATP. researchgate.nethemogenix.com | Luminescence signal produced by the reaction of ATP with luciferase. researchgate.net |

Genotoxicity assays are performed to identify compounds that can damage genetic material (DNA and chromosomes). Such damage can potentially lead to cancer or heritable defects. Regulatory agencies typically require a standard battery of tests capable of detecting the main classes of genetic damage: gene mutations and chromosomal damage. researchgate.netnih.gov The modern standard in vitro battery often consists of two core tests:

A Bacterial Reverse Mutation Assay (Ames Test): This test uses specific strains of bacteria (e.g., Salmonella typhimurium) to detect substances that can cause gene mutations. wuxiapptec.comnelsonlabs.com

An In Vitro Micronucleus Test: This assay uses mammalian cells to identify agents that cause chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) by detecting the formation of micronuclei, which are small nuclei containing fragments of or whole chromosomes. wuxiapptec.comresearchgate.net

Although this is the standard testing paradigm, specific results from genotoxicity assays for this compound have not been published in the public domain.

Table 2: Standard In Vitro Genotoxicity Test Battery

| Assay | Purpose | Test System |

|---|---|---|

| Ames Test (Bacterial Reverse Mutation) | Detects gene mutations (point mutations and frameshifts). nelsonlabs.com | Histidine-dependent strains of Salmonella typhimurium and/or Escherichia coli. researchgate.netnelsonlabs.com |

| In Vitro Micronucleus Assay | Detects chromosomal damage (clastogenicity) and effects on chromosome number (aneugenicity). researchgate.net | Cultured mammalian cells, such as human peripheral blood lymphocytes or cell lines (e.g., CHO, TK6). wuxiapptec.com |

In vitro assays can also predict toxicity to specific organs. The liver (hepatotoxicity) and heart (cardiotoxicity) are of primary concern due to their frequent involvement in drug-induced adverse events. nih.gov

Hepatotoxicity: In vitro models using primary hepatocytes or liver-derived cell lines can be used to assess mechanisms of liver injury, such as cell death, steatosis (fat accumulation), and inhibition of bile salt transport.

Cardiotoxicity: A major focus of safety pharmacology is assessing a compound's potential to cause cardiac arrhythmias. creative-bioarray.com The most critical in vitro assay for this is the hERG assay , which evaluates the compound's ability to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes. creative-bioarray.comnih.gov The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends a broader panel of ion channel tests (including sodium and calcium channels) for a more complete cardiac risk assessment. stellixir.com

Publicly available data on the in vitro hepatotoxicity or cardiotoxicity, including hERG inhibition, of this compound does not exist.

Table 3: Key In Vitro Organ-Specific Toxicity Assays

| Toxicity Type | Key Assay | Purpose |

|---|---|---|

| Hepatotoxicity | Cytotoxicity in Hepatocytes | To assess for direct cell injury to liver cells. |

| Cardiotoxicity | hERG Patch-Clamp Assay | To measure inhibition of the hERG potassium current, a primary indicator of proarrhythmic risk. creative-bioarray.comstellixir.com |

| Cardiotoxicity | CiPA Panel | To evaluate effects on a broader range of cardiac ion channels (e.g., Nav1.5, Cav1.2) for a more comprehensive risk assessment. stellixir.com |

In Vivo Toxicology Studies

In vivo studies in animals remain the gold standard for assessing human risk before clinical trials. nih.gov These studies provide data on a compound's effects within a complex biological system.

Acute toxicity studies evaluate the effects of a single, high dose of a substance. nih.gov The primary goals are to identify the potential target organs of toxicity and determine the dose at which significant toxicity occurs. These studies are conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), including the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425). nih.govresearchgate.netslideshare.net These methods aim to classify the substance for hazard and provide information for designing subsequent studies while using a minimal number of animals. nih.govresearchgate.net

There are no published acute toxicity data for this compound.

Table 4: General Design of an Acute Oral Toxicity Study (per OECD 423)

| Parameter | Description |

|---|---|

| Principle | A stepwise procedure where a substance is given to a group of animals (typically 3) at a defined dose. The outcome determines the next step. nih.gov |

| Test Animals | Typically rats of a single sex (usually females, as they are often slightly more sensitive). nih.gov |

| Dose Levels | Started at one of four fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on potential toxicity. researchgate.net |

| Observations | Animals are observed for clinical signs of toxicity and mortality for up to 14 days. nih.gov |

| Endpoint | Classification of the substance into a GHS toxicity category based on the observed outcomes. researchgate.net |

Repeat-dose toxicity studies are designed to characterize the toxicological profile of a compound following repeated administration over a longer period. The duration depends on the intended length of human use, with common study lengths being 28 days (sub-acute) or 90 days (sub-chronic). nih.govfda.gov These studies are critical for identifying target organs, determining a No-Observed-Adverse-Effect-Level (NOAEL), and assessing the potential for cumulative toxicity. nih.gov

In a typical study, rodents are administered the compound daily at multiple dose levels. fda.gov A comprehensive set of endpoints is evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and a full histopathological examination of organs and tissues at the end of the study. nih.govfda.gov

Specific findings from any repeat-dose toxicity studies of this compound are not available in the public domain.

Table 5: Common Endpoints in a Rodent 28-Day Repeat-Dose Oral Toxicity Study

| Category | Endpoints Measured |

|---|---|

| In-Life Observations | Clinical signs of toxicity, body weight changes, food and water consumption, ophthalmoscopy. fda.gov |

| Clinical Pathology | Hematology (e.g., red/white blood cell counts), clinical chemistry (e.g., liver and kidney function markers). fda.gov |

| Terminal Procedures | Full necropsy, organ weights, collection of tissues. nih.gov |

| Histopathology | Microscopic examination of a comprehensive set of organs and tissues from control and high-dose groups to identify treatment-related changes. nih.govfda.gov |

| Toxicokinetics | Blood sampling to determine the systemic exposure to the compound at the tested dose levels. |

Toxicokinetic Evaluation

A toxicokinetic evaluation would be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound at doses that elicit toxic effects. This analysis helps to correlate the observed toxicity with the systemic exposure to the compound and its metabolites. Data on parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) at toxic doses would be determined in relevant animal models. The fluorination of indole (B1671886) rings and the presence of a piperidine (B6355638) moiety can influence the metabolic stability and clearance of the compound. researchgate.net

Safety Pharmacology Studies

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. nih.gov

Cardiovascular System Assessment

The assessment of cardiovascular risk is a critical component of safety pharmacology. For a compound like this compound, studies would be conducted, often in conscious, telemetered animals (e.g., dogs or non-human primates), to evaluate effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters. In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) channel assay, would also be performed to assess the potential for QT interval prolongation, a risk factor for cardiac arrhythmias. Some indole derivatives have been investigated for their cardiovascular effects. nih.govnih.gov

Central Nervous System Assessment

Given that many indole derivatives exhibit CNS activity, a thorough assessment of the central nervous system is essential. nih.govnih.gov This would typically involve a functional observational battery (e.g., Irwin test) in rodents to detect any behavioral, autonomic, or sensorimotor changes. Further specialized tests might be conducted to evaluate effects on motor coordination, body temperature, and general activity. The presence of the piperidine moiety, a common scaffold in CNS-active drugs, would warrant a careful evaluation of potential neurological side effects. nih.gov

Respiratory System Assessment

The impact of this compound on respiratory function would be evaluated by measuring parameters such as respiratory rate, tidal volume, and arterial blood gases in animal models. Indole alkaloids, a broad class of compounds, have been noted to have potential effects on the respiratory system. researchgate.netunhas.ac.idnih.gov

Identification of Target Organs for Toxicity

Repeat-dose toxicity studies in both a rodent and a non-rodent species would be conducted to identify potential target organs for toxicity. These studies involve daily administration of the compound for a specified duration (e.g., 28 or 90 days), followed by a comprehensive examination of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of all major organs. The liver is a potential target for some piperidine derivatives. nih.gov

Therapeutic Applications and Future Directions

Potential Therapeutic Areas Based on Observed Biological Activities

No specific biological activities for 7-Fluoro-3-(piperidin-4-yl)-1H-indole have been reported in the available literature. Therefore, a discussion of its potential therapeutic applications in the following areas cannot be provided.

Challenges and Opportunities in the Development of this compound as a Drug Candidate